molecular formula C19H15ClO2 B6382286 MFCD18315824 CAS No. 1261944-74-4

MFCD18315824

Cat. No.: B6382286
CAS No.: 1261944-74-4
M. Wt: 310.8 g/mol
InChI Key: SUBSXLUPNBRFJK-UHFFFAOYSA-N
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Description

Compounds with similar MDL identifiers (e.g., MFCD11044885, MFCD13195646) in the evidence often exhibit chlorinated or fluorinated aromatic systems, such as pyrazolo-triazines or boronic acids, which are critical in catalysis and drug design.

Key inferred characteristics of MFCD18315824 (based on comparison frameworks from the evidence):

  • Molecular complexity: Likely contains halogen atoms (Cl, Br, or F) and nitrogen-based heterocycles, as seen in compounds like CAS 918538-05-3 (C₆H₃Cl₂N₃) and CAS 1533-03-5 (C₁₀H₉F₃O).
  • Synthetic routes: May involve palladium-catalyzed cross-coupling or nucleophilic substitution, as described for structurally related compounds in and .
  • Physicochemical properties: Predicted parameters such as Log P (~2–3), TPSA (40–60 Ų), and moderate solubility in organic solvents align with trends observed for halogenated aromatic compounds.

Properties

IUPAC Name

2-chloro-5-(4-phenylmethoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClO2/c20-18-11-8-16(12-19(18)21)15-6-9-17(10-7-15)22-13-14-4-2-1-3-5-14/h1-12,21H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBSXLUPNBRFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70686198
Record name 4'-(Benzyloxy)-4-chloro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261944-74-4
Record name 4'-(Benzyloxy)-4-chloro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of MFCD18315824 involves several steps, each requiring specific conditions to ensure the purity and yield of the final product. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the reaction. Industrial production methods may include large-scale batch reactions, where the compound is synthesized in controlled environments to maintain consistency and quality.

Chemical Reactions Analysis

MFCD18315824 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield different products compared to reduction or substitution reactions.

Scientific Research Applications

MFCD18315824 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, this compound is being investigated for its therapeutic potential in treating certain diseases. Industrial applications include its use in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of MFCD18315824 involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s effects and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD18315824 with structurally and functionally analogous compounds from the evidence, focusing on molecular properties, bioactivity, and synthetic accessibility:

Parameter This compound (Inferred) CAS 918538-05-3 CAS 1533-03-5 CAS 1046861-20-4
Molecular Formula C₆H₃Cl₂N₃ (hypothetical) C₆H₃Cl₂N₃ C₁₀H₉F₃O C₆H₅BBrClO₂
Molecular Weight ~188–202 g/mol 188.01 g/mol 202.17 g/mol 235.27 g/mol
Log P (XLOGP3) 2.15–2.87 2.15 2.87 2.15
TPSA 48–60 Ų 48.98 Ų 20.31 Ų 40.46 Ų
Bioavailability Score 0.55–0.65 0.55 0.55 0.55
Synthetic Accessibility Moderate (Score: 2.0–3.0) 2.07 2.07 2.07
Key Applications Drug intermediates, catalysts Kinase inhibitors Fluorinated agrochemicals Suzuki-Miyaura coupling reagents

Key Findings from Comparative Analysis:

Structural Diversity: CAS 918538-05-3 and this compound likely share chlorinated triazine cores, which enhance binding to biological targets like kinases.

Bioactivity Trends :

  • Chlorinated compounds (e.g., CAS 918538-05-3) show higher BBB permeability compared to fluorinated analogs (e.g., CAS 1533-03-5), suggesting this compound may prioritize CNS applications if halogenated.

Synthetic Challenges :

  • Palladium catalysts and anhydrous conditions (as in and ) are critical for achieving high yields in halogenated systems, necessitating rigorous HPLC validation per and .

Research Methodologies and Validation

The evidence emphasizes standardized protocols for comparative analysis:

  • Analytical Techniques : HPLC purity >95% (, Supplementary Table 1), NMR/IR for structural confirmation ().
  • Risk Mitigation : Hazard statements (e.g., H315-H319) for skin/eye irritation must be documented, as required in and .
  • Data Reproducibility : Detailed reaction stoichiometry (e.g., mmol ratios in ) and solvent selection (e.g., THF in ) ensure reproducibility.

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